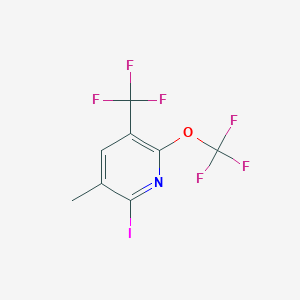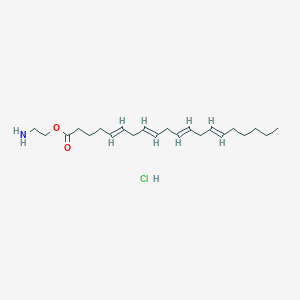
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique structure, which includes a pyrazine ring substituted with methoxy and isopropyl groups
Métodos De Preparación
The synthesis of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3,6-dimethoxy-2,5-dihydropyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 2-(3,6-dimethoxy-5-methyl-2,5-dihydropyrazin-2-yl)acetate: Contains a methyl group instead of an isopropyl group, potentially altering its biological and chemical properties.
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate |
InChI |
InChI=1S/C13H22N2O4/c1-6-19-10(16)7-9-12(17-4)15-11(8(2)3)13(14-9)18-5/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
UCQCSFFJFJBLQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1C(=NC(C(=N1)OC)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)


![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)


![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
